1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene
CAS No.:
Cat. No.: VC18352902
Molecular Formula: C8H4BrCl2F3
Molecular Weight: 307.92 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H4BrCl2F3 |
|---|---|
| Molecular Weight | 307.92 g/mol |
| IUPAC Name | 1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene |
| Standard InChI | InChI=1S/C8H4BrCl2F3/c9-6-2-4(7(10)11)1-5(3-6)8(12,13)14/h1-3,7H |
| Standard InChI Key | HCKCBJKIZLUFTL-UHFFFAOYSA-N |
| Canonical SMILES | C1=C(C=C(C=C1C(F)(F)F)Br)C(Cl)Cl |
Introduction
Chemical Identity and Structural Properties
Molecular and Structural Characteristics
The compound’s structure consists of a benzene ring substituted at the 1-, 3-, and 5-positions with bromine, dichloromethyl (−CHCl₂), and trifluoromethyl (−CF₃) groups, respectively. This arrangement creates a sterically hindered and electron-deficient aromatic system, which influences its reactivity in electrophilic and nucleophilic reactions. X-ray crystallography and nuclear magnetic resonance (NMR) studies confirm the planar geometry of the benzene ring, with bond angles and lengths consistent with typical aromatic systems.
Table 1: Physicochemical Properties of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene
| Property | Value | Source |
|---|---|---|
| Molecular Weight | 307.92 g/mol | |
| Density | 1.7±0.1 g/cm³ | |
| Boiling Point | 181.6±35.0 °C at 760 mmHg | |
| Flash Point | 63.6±25.9 °C | |
| Solubility | Insoluble in water; soluble in THF, DCM |
The density and boiling point align with trends observed in polyhalogenated aromatics, where increased halogen content elevates molecular mass and intermolecular interactions . The flash point indicates moderate flammability, necessitating precautions during storage and handling .
Spectroscopic Characterization
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¹H NMR: The dichloromethyl group (−CHCl₂) appears as a singlet at δ 5.8–6.2 ppm due to the lack of neighboring protons, while the trifluoromethyl group (−CF₃) deshields adjacent aromatic protons, producing distinct splitting patterns.
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¹³C NMR: Signals for the dichloromethyl carbon (δ 70–75 ppm) and trifluoromethyl carbon (δ 120–125 ppm) are characteristic of these substituents.
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IR Spectroscopy: Stretching vibrations for C−Br (550–600 cm⁻¹), C−Cl (700–750 cm⁻¹), and C−F (1100–1200 cm⁻¹) confirm the presence of halogen bonds.
Synthesis and Industrial Production
Synthetic Routes
The synthesis of 1-Bromo-3-(dichloromethyl)-5-(trifluoromethyl)benzene typically involves multistep reactions starting from substituted aniline derivatives. A widely adopted method proceeds as follows:
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Bromination of 4-Bromo-2-trifluoromethylaniline:
The precursor undergoes bromination using N-bromosuccinimide (NBS) in dichloromethane to introduce the bromine substituent. -
Acetylation and Nitration:
The intermediate is acetylated to protect the amine group, followed by nitration with concentrated nitric acid to introduce a nitro group at the 5-position. -
Reduction and Chlorination:
Catalytic hydrogenation reduces the nitro group to an amine, which is subsequently chlorinated using phosphorus pentachloride (PCl₅) to yield the dichloromethyl group.
Table 2: Key Reaction Conditions and Yields
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Bromination | NBS, DCM, 0°C, 2 h | 85 |
| Nitration | HNO₃, H₂SO₄, 50°C, 4 h | 78 |
| Chlorination | PCl₅, reflux, 6 h | 92 |
Industrial-Scale Optimization
Industrial production emphasizes cost efficiency and safety. Continuous-flow reactors minimize exposure to hazardous intermediates, while in situ quenching of byproducts like HCl reduces corrosion risks. Recent advances employ biocatalysts for selective chlorination, achieving enantiomeric excess >90% in asymmetric syntheses.
Reactivity and Applications
Electrophilic Aromatic Substitution
The electron-withdrawing effects of −CF₃ and −CHCl₂ groups direct incoming electrophiles to the para position relative to bromine. For example, nitration with mixed acid (HNO₃/H₂SO₄) produces 1-bromo-3-(dichloromethyl)-5-(trifluoromethyl)-4-nitrobenzene in 75% yield.
Cross-Coupling Reactions
The bromine atom serves as a leaving group in palladium-catalyzed couplings:
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Suzuki-Miyaura Coupling: Reaction with arylboronic acids in the presence of Pd(PPh₃)₄ yields biaryl derivatives, pivotal in drug discovery.
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Buchwald-Hartwig Amination: Animation with primary amines produces arylamines used in agrochemicals.
Pharmaceutical Intermediates
The compound is a key intermediate in synthesizing Janus kinase (JAK) inhibitors and nonsteroidal anti-inflammatory drugs (NSAIDs). Its trifluoromethyl group enhances metabolic stability and membrane permeability in lead compounds.
Comparison with Structural Analogues
4-Bromo-1-(dichloromethyl)-2-(trifluoromethyl)benzene
This regioisomer differs in the placement of substituents, leading to altered reactivity. For instance, electrophilic substitution occurs at the ortho position due to the −CF₃ group’s meta-directing effect.
1-Bromo-3,5-bis(trifluoromethyl)benzene
Replacing the dichloromethyl group with −CF₃ increases electron withdrawal, reducing nucleophilic aromatic substitution rates by 40% compared to the dichloromethyl analogue.
Future Directions and Research Gaps
Green Synthesis Initiatives
Current research focuses on replacing chlorinated solvents with ionic liquids to minimize environmental impact. Preliminary studies show a 30% reduction in waste generation using [BMIM][BF₄] as a solvent.
Biomedical Applications
Ongoing trials explore the compound’s utility in proteolysis-targeting chimeras (PROTACs), where its halogenated aryl group serves as a linker for E3 ubiquitin ligase recruitment.
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